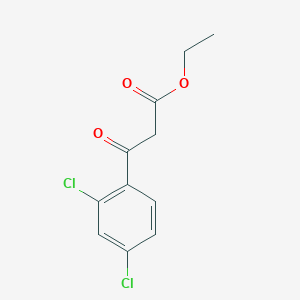

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVFFNRCSJWXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337344 | |

| Record name | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60868-41-9 | |

| Record name | Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60868-41-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic and medicinal chemistry. Its dichlorinated phenyl ring and reactive β-keto ester moiety make it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a detailed overview of its probable synthesis, predicted physicochemical properties, and potential applications in drug discovery, based on established chemical principles and data from analogous compounds.

Synthesis

The most plausible and widely utilized method for the synthesis of ethyl 3-aryl-3-oxopropanoates is the Claisen condensation . This reaction involves the acylation of a ketone with an ester in the presence of a strong base. For the synthesis of this compound, this would involve the reaction of 2',4'-dichloroacetophenone with diethyl carbonate.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol (Generalized)

This protocol is a generalized procedure for a Claisen condensation and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2',4'-Dichloroacetophenone

-

Diethyl carbonate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Anhydrous solvent (e.g., toluene) is added to the flask, followed by the careful addition of a strong base (e.g., sodium hydride, 60% dispersion in mineral oil). The mixture is stirred.

-

Reactant Addition: A solution of 2',4'-dichloroacetophenone and a molar excess of diethyl carbonate in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).

-

Reaction: The reaction mixture is heated to reflux and monitored for completion using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a dilute aqueous acid (e.g., HCl) to neutralize the excess base and protonate the enolate of the product.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by a suitable method, such as vacuum distillation or column chromatography on silica gel, to afford the pure this compound.

Physicochemical Properties

While experimentally determined data for this compound is scarce, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value / Information |

| Molecular Formula | C₁₁H₁₀Cl₂O₃ |

| Molecular Weight | 261.10 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. |

| Melting Point | Not available. |

| Boiling Point | Not available. Likely high-boiling and may require vacuum distillation. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |

| pKa (of α-proton) | Estimated to be around 10-12, typical for β-keto esters. |

Spectral Data (Predicted)

No experimental spectra are readily available. The following are predicted spectral characteristics:

-

¹H NMR:

-

An ethyl group signal: a triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).

-

A singlet for the methylene protons (-CH₂-) adjacent to the two carbonyl groups, likely around 3.5-4.0 ppm.

-

Aromatic protons on the dichlorophenyl ring, appearing as multiplets in the range of 7.2-7.8 ppm.

-

-

¹³C NMR:

-

Carbonyl carbons (ketone and ester) in the range of 160-200 ppm.

-

Aromatic carbons between 120-140 ppm.

-

Methylene carbon adjacent to the carbonyls around 45-55 ppm.

-

Ethyl group carbons: -OCH₂- around 60-65 ppm and -CH₃ around 14-16 ppm.

-

-

IR Spectroscopy:

-

Strong C=O stretching vibrations for the ketone and ester groups, expected around 1710-1750 cm⁻¹.

-

C-O stretching of the ester around 1100-1300 cm⁻¹.

-

Aromatic C=C stretching around 1450-1600 cm⁻¹.

-

C-Cl stretching in the fingerprint region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 260 (for ³⁵Cl isotopes) and 262 and 264 (due to the presence of two chlorine atoms). The isotopic pattern will be characteristic for a molecule containing two chlorine atoms.

-

Applications in Drug Development

While there is no specific information on the direct use of this compound in drug development, its structural motifs are prevalent in many biologically active compounds. The dichlorophenyl group is a common feature in various pharmaceuticals, where it can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1]

Potential as a Synthetic Intermediate

β-Keto esters are versatile building blocks in organic synthesis. This compound could serve as a precursor for the synthesis of various heterocyclic compounds with potential biological activity, such as:

-

Pyrazoles and Pyrazolones: By reaction with hydrazine derivatives.

-

Pyrimidines and Pyrimidones: Through condensation with ureas or thioureas.

-

Quinolines: Via condensation reactions with anilines.

-

Coumarins: In reactions with phenols.

The presence of the 2,4-dichlorophenyl moiety in these resulting heterocyclic systems could impart or enhance pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Logical Workflow for Drug Discovery Application

Caption: A logical workflow illustrating the potential use of the title compound in drug discovery.

Conclusion

This compound is a molecule with considerable potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently limited in the public domain, its synthesis can be reliably approached through the Claisen condensation. The presence of the dichlorophenyl group suggests that derivatives of this compound could exhibit interesting biological activities, making it a target of interest for further research and development in the pharmaceutical and agrochemical industries. Further experimental investigation is warranted to fully characterize its properties and explore its synthetic utility.

References

Technical Guide: Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a keto ester of significant interest in synthetic organic chemistry, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive β-ketoester moiety and a dichlorinated phenyl ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other targeted organic molecules. This guide provides a comprehensive overview of its chemical properties, a general synthetic approach, and comparative data for structurally similar compounds.

While a specific CAS number for this compound is not readily found in major chemical databases, extensive data is available for its close analogs. This suggests that the parent compound may be a novel or less-common intermediate. This guide will therefore focus on the known properties of the target compound and provide a comparative analysis with its fluorinated and nitrated analogs.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational predictions. The following table summarizes these properties and provides a comparison with experimentally derived or cataloged data for its analogs.

| Property | This compound (Predicted) | Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate |

| CAS Number | Not Available | 86483-51-4[1] | 174312-93-7[2] |

| Molecular Formula | C11H10Cl2O3[3] | C11H9Cl2FO3[1] | C11H9Cl2NO5[2] |

| Molecular Weight | 261.1 g/mol | 279.09 g/mol [1] | 306.1 g/mol [2] |

| Monoisotopic Mass | 260.0007 Da[3] | - | - |

| Predicted XlogP | 3.2[3] | - | - |

| Melting Point | - | No data available[1] | - |

| Boiling Point | - | No data available[1] | - |

| Density | - | No data available[1] | - |

Synthesis and Experimental Protocols

A definitive experimental protocol for the synthesis of this compound was not found in a review of the available literature. However, the synthesis of the structurally related compound, Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, has been described.[2] This suggests a general synthetic route applicable to this class of compounds, likely proceeding via a Claisen condensation or a similar acylation of an ethyl acetate enolate equivalent with a substituted benzoyl chloride.

General Synthetic Protocol (Inferred)

The synthesis of β-keto esters such as this compound is commonly achieved through the Claisen condensation of an appropriate ester with a ketone or, more efficiently, by the acylation of the enolate of ethyl acetate or a related species with an acyl chloride. The following represents a plausible, generalized experimental protocol.

Materials:

-

2,4-Dichlorobenzoyl chloride

-

Ethyl acetate

-

Strong base (e.g., sodium ethoxide, sodium hydride)

-

Aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Aqueous acid (for workup, e.g., dilute HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of a strong base, such as sodium ethoxide, is prepared or obtained in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Ethyl acetate is added dropwise to the cooled (typically 0 °C) base solution to form the ethyl acetate enolate.

-

A solution of 2,4-dichlorobenzoyl chloride in the same anhydrous solvent is then added slowly to the enolate solution, maintaining the low temperature.

-

The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature to ensure the completion of the reaction.

-

The reaction is quenched by the careful addition of a dilute aqueous acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final product.

The synthesis of the nitro-substituted analog, Ethyl 3-(2,4-dichloro-5-nitrophenyl)-3-oxopropanoate, has been reported to be achieved by reacting 2,4-dichloro-5-nitrobenzoyl chloride with diethyl ethoxymagnesiomalonate.[2] Another route involves the use of toluene-4-sulfonic acid in water.[2]

Visualizing the Synthesis

The logical workflow for the general synthesis of this compound can be visualized as a series of steps from starting materials to the final product.

Caption: Generalized synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Information regarding specific signaling pathways modulated by this compound or its direct biological activities is not currently available in the public domain. As a chemical intermediate, its primary role is in the synthesis of other molecules that may have biological activity. The development of novel compounds from this precursor could lead to the discovery of new therapeutic agents, and further research in this area is warranted.

Conclusion

This compound is a potentially valuable, though not widely cataloged, chemical intermediate. While a specific CAS number and detailed experimental data are elusive, its properties can be inferred from closely related, well-documented analogs. The synthetic routes to these analogs provide a clear and logical pathway for the production of the title compound. This guide serves as a foundational resource for researchers and professionals in drug development, offering a starting point for the synthesis and utilization of this versatile chemical building block. Further investigation into its synthesis and reactivity will undoubtedly open new avenues for the creation of novel and functional molecules.

References

An In-depth Technical Guide on the Molecular Structure of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its molecular framework, featuring a dichlorinated phenyl ring coupled to a reactive keto-ester functional group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, supported by detailed experimental insights.

Molecular Structure and Properties

This compound is characterized by the molecular formula C₁₁H₁₀Cl₂O₃. The structure features an ethyl ester group and a ketone, with the carbonyl of the ketone directly attached to a 2,4-dichlorinated benzene ring. This substitution pattern on the aromatic ring significantly influences the molecule's reactivity and electronic properties.

Table 1: Physicochemical and Structural Data for this compound [1]

| Property | Value |

| Molecular Formula | C₁₁H₁₀Cl₂O₃ |

| Molecular Weight | 261.10 g/mol |

| CAS Number | 60868-41-9[2] |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl[1] |

| InChI | InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5H,2,6H2,1H3[1] |

| InChIKey | QJVFFNRCSJWXPE-UHFFFAOYSA-N[1] |

| Predicted XlogP | 3.2 |

Synthesis

The primary synthetic route to this compound is the Claisen condensation. This reaction involves the acylation of an enolate, in this case, derived from ethyl acetate, with an acyl chloride, 2,4-dichlorobenzoyl chloride.

Experimental Protocol: Claisen Condensation

Objective: To synthesize this compound via Claisen condensation.

Materials:

-

2,4-Dichlorobenzoyl chloride

-

Ethyl acetate

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (dilute)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

-

A solution of 2,4-dichlorobenzoyl chloride in anhydrous diethyl ether is then added slowly to the reaction mixture.

-

The reaction mixture is refluxed for several hours to ensure the completion of the condensation.

-

After cooling to room temperature, the reaction is quenched by the careful addition of dilute hydrochloric acid to neutralize the excess base.

-

The organic layer is separated using a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography.

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While experimental data for this specific molecule is not widely published, predicted data and analysis of similar structures provide valuable insights.

Table 2: Predicted Mass Spectrometry Data [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 261.00798 |

| [M+Na]⁺ | 282.98992 |

| [M-H]⁻ | 258.99342 |

| [M+NH₄]⁺ | 278.03452 |

| [M+K]⁺ | 298.96386 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons between the two carbonyl groups, and multiplets in the aromatic region corresponding to the protons on the dichlorinated phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and ketone, the methylene carbon, the carbons of the ethyl group, and the aromatic carbons. The positions of the aromatic signals will be influenced by the chloro-substituents.

Infrared (IR) Spectroscopy:

The IR spectrum is anticipated to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups, typically in the region of 1710-1750 cm⁻¹. C-Cl stretching vibrations and aromatic C-H and C=C stretching bands would also be present.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The presence of multiple functional groups allows for a range of chemical transformations, including:

-

Synthesis of Pyrazoles and Isoxazoles: Reaction with hydrazines and hydroxylamine can yield pyrazole and isoxazole derivatives, respectively. These heterocyclic systems are common scaffolds in pharmaceuticals.

-

Hantzsch Dihydropyridine Synthesis: Condensation with an aldehyde and a β-aminocrotonate or a similar enamine can lead to the formation of dihydropyridine derivatives, a class of compounds known for their cardiovascular effects.

-

Biginelli Reaction: A one-pot cyclocondensation with an aldehyde and urea or thiourea can produce dihydropyrimidinones, which have shown a wide range of biological activities.

Diagram 2: Synthetic Utility of this compound

References

Spectroscopic Profile of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted mass spectrometry data alongside representative nuclear magnetic resonance (NMR) and infrared (IR) spectral data. The methodologies described herein are standard protocols for the acquisition of such data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₀Cl₂O₃[1]

-

Molecular Weight: 261.10 g/mol [2]

-

Monoisotopic Mass: 260.0007 Da[1]

Mass Spectrometry (MS) Data

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 261.00798 |

| [M+Na]⁺ | 282.98992 |

| [M-H]⁻ | 258.99342 |

| [M+NH₄]⁺ | 278.03452 |

| [M+K]⁺ | 298.96386 |

| [M]⁺ | 260.00015 |

| (Data sourced from predicted values)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are representative ¹H and ¹³C NMR data for this compound, based on its chemical structure and analysis of similar compounds.

¹H NMR (Proton NMR) Spectral Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | triplet | 3H | -OCH₂CH₃ |

| 4.15 | quartet | 2H | -OCH₂ CH₃ |

| 4.30 | singlet | 2H | -COCH₂ CO- |

| 7.40 | doublet | 1H | Ar-H |

| 7.55 | doublet | 1H | Ar-H |

| 7.80 | singlet | 1H | Ar-H |

¹³C NMR (Carbon NMR) Spectral Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| 14.1 | -OCH₂CH₃ |

| 45.8 | -COCH₂ CO- |

| 61.5 | -OCH₂ CH₃ |

| 127.5 | Ar-C |

| 129.8 | Ar-C |

| 130.5 | Ar-C |

| 131.2 | Ar-C |

| 136.0 | Ar-C |

| 138.5 | Ar-C |

| 167.0 | C =O (ester) |

| 190.0 | C =O (ketone) |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1740-1720 | Strong | C=O stretch (ester) |

| 1700-1680 | Strong | C=O stretch (ketone) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| 1250-1000 | Strong | C-O stretch (ester) |

| 850-550 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., PENDANT, DEPT) is performed. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C. The spectral width is set to encompass the expected range of carbon chemical shifts (0-220 ppm).

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

5.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first collected. The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

5.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic inlet system (e.g., Gas Chromatography - GC, or Liquid Chromatography - LC) and an ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range for analysis.

-

Data Acquisition (LC-MS with ESI): The sample solution is injected into the LC system. The compound is separated on a suitable column (e.g., C18) and then introduced into the ESI source. The mass spectrometer is set to scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500). Data is acquired in both positive and negative ion modes to observe different adducts.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and other characteristic fragment ions. The isotopic pattern for chlorine-containing compounds (a characteristic 3:1 ratio for ¹³⁵Cl and ³⁷Cl) is a key diagnostic feature.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Keto-Enol Tamerism of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a β-ketoester that exhibits keto-enol tautomerism, a fundamental equilibrium between two constitutional isomers: a keto form and an enol form. This tautomerism is of significant interest in medicinal chemistry and drug development, as the specific tautomeric form can influence the molecule's three-dimensional structure, hydrogen bonding capabilities, and ultimately its biological activity. The 2,4-dichlorophenyl moiety is a common feature in many pharmaceutical compounds, making the study of this particular β-ketoester relevant for understanding the behavior of more complex drug molecules. This guide provides a comprehensive overview of the keto-enol tautomerism of this compound, including the theoretical basis, experimental characterization, and potential implications for drug design and development. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates likely behaviors based on extensive data from structurally similar aryl β-ketoesters.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the carbonyl group of the ester.[1]

The position of this equilibrium is sensitive to a variety of factors, including the electronic effects of substituents, the polarity of the solvent, and temperature. Generally, the keto tautomer is more stable due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl systems, the enol form can be present in substantial amounts.[1]

Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves the interconversion of the keto and enol forms, as depicted below.

The equilibrium constant, Keq = [Enol]/[Keto], is a quantitative measure of the relative amounts of each tautomer at equilibrium.

Factors Influencing the Tautomeric Equilibrium

-

Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[2] Nonpolar solvents tend to favor the enol form due to the stabilization provided by the intramolecular hydrogen bond. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer. Polar aprotic solvents can also influence the equilibrium based on their dipole moments.[2]

-

Substituent Effects: The electron-withdrawing nature of the 2,4-dichlorophenyl group is expected to influence the acidity of the α-protons and the stability of the enol form. Electron-withdrawing groups on the aryl ring generally favor the enol form by increasing the acidity of the α-protons.

-

Temperature: Changes in temperature can shift the equilibrium. The thermodynamics of the tautomerization can be studied by variable-temperature NMR experiments.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is the most powerful technique for studying keto-enol tautomerism as the proton signals for each tautomer are typically distinct and can be integrated to determine their relative concentrations.[3][5]

Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound in CDCl3

| Proton | Keto Form (Predicted) | Enol Form (Predicted) |

| Ethyl -CH3 | ~1.2-1.3 (t) | ~1.2-1.3 (t) |

| Ethyl -CH2- | ~4.1-4.2 (q) | ~4.1-4.2 (q) |

| α-CH2 | ~3.9-4.1 (s) | - |

| Vinylic =CH- | - | ~5.8-6.0 (s) |

| Enolic -OH | - | ~12.5-13.0 (s, broad) |

| Aromatic -CH | ~7.3-7.8 (m) | ~7.3-7.8 (m) |

Note: These are estimated chemical shifts based on data for similar aryl β-ketoesters. Actual values may vary.

13C NMR spectroscopy can also be used to distinguish between the keto and enol forms, with characteristic shifts for the carbonyl, vinylic, and α-carbons.

Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound in CDCl3

| Carbon | Keto Form (Predicted) | Enol Form (Predicted) |

| Ethyl -CH3 | ~14 | ~14 |

| Ethyl -CH2- | ~61 | ~60 |

| α-CH2 | ~45 | - |

| Vinylic =CH- | - | ~90-95 |

| Ester C=O | ~170 | ~172 |

| Ketone C=O | ~195 | - |

| Enolic C-OH | - | ~180-185 |

| Aromatic C | ~127-135 | ~127-135 |

Note: These are estimated chemical shifts based on data for similar aryl β-ketoesters.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of both tautomers. The keto form will exhibit two distinct carbonyl stretching frequencies (C=O), one for the ketone and one for the ester. The enol form will show a C=O stretch for the ester, a C=C stretching vibration, and a broad O-H stretch due to the intramolecularly hydrogen-bonded hydroxyl group.

Table 3: Expected IR Absorption Frequencies (cm-1)

| Functional Group | Vibration | Expected Wavenumber (cm-1) |

| Keto Form | C=O (ketone) | ~1720-1740 |

| C=O (ester) | ~1735-1750 | |

| Enol Form | O-H (intramolecular H-bond) | ~2500-3200 (broad) |

| C=O (ester, conjugated) | ~1640-1660 | |

| C=C | ~1600-1620 |

UV-Vis Spectroscopy

The enol form, with its extended conjugation, is expected to have a different UV-Vis absorption profile compared to the keto form. The enol tautomer will likely exhibit a λmax at a longer wavelength due to the π → π* transition of the conjugated system.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the Claisen condensation of ethyl acetate with ethyl 2,4-dichlorobenzoate.

Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a mixture of ethyl 2,4-dichlorobenzoate and ethyl acetate.

-

Reflux the reaction mixture for several hours.

-

After cooling, pour the mixture into a mixture of ice and dilute hydrochloric acid to neutralize the base and protonate the product.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Determination of Keto-Enol Equilibrium Constant by 1H NMR

Protocol:

-

Prepare a solution of this compound of known concentration in a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Acquire the 1H NMR spectrum of the solution.

-

Identify the signals corresponding to the keto and enol tautomers. A characteristic signal for the keto form is the α-methylene protons, and for the enol form, the vinylic proton.

-

Integrate the area under these characteristic peaks. Let the integral of the keto signal be Iketo and the integral of the enol signal be Ienol.

-

Since the keto α-methylene signal represents two protons and the enol vinylic signal represents one proton, the ratio of the tautomers is given by: [Enol] / [Keto] = Ienol / (Iketo / 2)

-

The equilibrium constant is then Keq = 2 * (Ienol / Iketo).

Relevance in Drug Development

The 2,4-dichlorophenyl group is present in numerous biologically active compounds. The ability of this compound to exist in two tautomeric forms has important implications for its potential use as a scaffold or intermediate in drug design.

-

Receptor Binding: The keto and enol forms have different shapes and hydrogen bonding capabilities. The enol form can act as a hydrogen bond donor and acceptor, while the keto form primarily acts as a hydrogen bond acceptor. This can lead to different binding affinities for a biological target.

-

Physicochemical Properties: Tautomerism can affect properties such as lipophilicity (logP), solubility, and membrane permeability, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

-

Metabolic Stability: The presence of the enol form may provide alternative sites for metabolic transformations.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior with significant implications for its application in scientific research and drug development. While direct experimental data for this specific molecule is scarce, a thorough understanding of the principles of tautomerism in β-ketoesters allows for reliable predictions of its properties and behavior. The methodologies outlined in this guide provide a framework for the synthesis and detailed characterization of this compound and its tautomeric equilibrium. Further research into the quantitative aspects of its tautomerism in various environments will be invaluable for its potential use as a building block in the design of novel therapeutic agents.

References

"physical and chemical properties of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. Due to the limited availability of experimental data in public literature, this guide combines predicted properties with established experimental protocols for analogous compounds to offer a foundational understanding for research and development activities.

Chemical Identity and Physical Properties

This compound is a β-keto ester derivative of propanoic acid, featuring a dichlorinated phenyl ring. Its chemical structure plays a significant role in its reactivity and potential applications in organic synthesis.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 54200-74-7 | PubChem |

| Molecular Formula | C₁₁H₁₀Cl₂O₃ | PubChem |

| Molecular Weight | 261.10 g/mol | PubChem |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl | PubChem |

| InChI Key | QJVFFNRCSJWXPE-UHFFFAOYSA-N | PubChem |

Table 2: Predicted Physical Properties

| Property | Predicted Value | Source |

| XlogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 259.9956 g/mol | PubChem |

| Monoisotopic Mass | 259.9956 g/mol | PubChem |

| Topological Polar Surface Area | 43.4 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Complexity | 291 | PubChem |

Note: The physical properties listed in Table 2 are computationally predicted and have not been experimentally verified according to available literature.

Chemical Synthesis

The synthesis of this compound, as a β-keto ester, can be conceptually approached through a Claisen condensation reaction. This general method involves the base-mediated condensation of an ester with a ketone or another ester. In this case, the likely precursors would be a derivative of 2,4-dichlorobenzoic acid and an ethyl ester of a C2 fragment.

A plausible synthetic route involves the reaction of 2,4-dichlorobenzoyl chloride with the enolate of ethyl acetate. The enolate is typically generated in situ using a strong base such as sodium ethoxide or lithium diisopropylamide (LDA).

Caption: General workflow for the synthesis of this compound via Claisen condensation.

General Experimental Protocol for Claisen Condensation

The following is a generalized protocol for the synthesis of a β-keto ester, which can be adapted for the synthesis of the target compound.

Materials:

-

2,4-Dichlorobenzoyl chloride

-

Ethyl acetate

-

Sodium ethoxide (or other suitable strong base)

-

Anhydrous ethanol (or other suitable anhydrous solvent)

-

Hydrochloric acid (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Ethyl acetate is added dropwise to the cooled (0 °C) sodium ethoxide solution with constant stirring under an inert atmosphere.

-

After the addition is complete, the mixture is allowed to warm to room temperature and then 2,4-dichlorobenzoyl chloride is added dropwise.

-

The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then acidified with dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Caption: A typical experimental workflow for the purification and analysis of a synthesized organic compound.

Spectroscopic and Chromatographic Methods

Table 3: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation | Signals corresponding to the ethyl group (triplet and quartet), the methylene group adjacent to the carbonyls, and the aromatic protons of the dichlorophenyl ring. |

| ¹³C NMR | Structural elucidation | Resonances for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the methylene carbon, and the carbons of the aromatic ring. |

| IR Spectroscopy | Functional group identification | Characteristic absorption bands for the C=O stretching of the ester and ketone groups, and C-Cl stretching of the aromatic ring. |

| Mass Spectrometry | Molecular weight determination and fragmentation pattern | A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. |

Chemical Reactivity and Potential Applications

As a β-keto ester, this compound is a versatile intermediate in organic synthesis. The presence of the active methylene group allows for a variety of reactions, including:

-

Alkylation: The methylene protons are acidic and can be removed by a base to form a nucleophilic enolate, which can then be alkylated.

-

Acylation: The enolate can also be acylated to introduce another acyl group.

-

Decarboxylation: β-keto esters can undergo hydrolysis and subsequent decarboxylation to yield ketones.

-

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a common precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and isoxazoles, which are important scaffolds in medicinal chemistry.

The 2,4-dichlorophenyl group can influence the reactivity of the molecule and is a common substituent in many biologically active compounds, suggesting potential applications in the development of new pharmaceuticals and agrochemicals.

Safety and Handling

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the creation of novel compounds in the pharmaceutical and agrochemical industries. While experimental data on its physical properties are scarce, its chemical nature as a β-keto ester suggests a rich and varied reactivity. The synthesis and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists to work with this compound. Further experimental investigation is necessary to fully characterize its physical and chemical properties and to explore its full potential in various applications.

An In-depth Technical Guide to the Solubility of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Predicting Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate possesses both polar (ester and ketone functionalities) and non-polar (dichlorophenyl ring) characteristics, suggesting it will exhibit a range of solubilities in different common laboratory solvents.

Based on its structure, the following qualitative predictions can be made:

-

High Solubility: Expected in moderately polar to polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM), which can engage in dipole-dipole interactions.

-

Moderate Solubility: Likely in non-polar aromatic solvents like toluene due to pi-stacking interactions with the dichlorophenyl ring.

-

Low Solubility: Expected in highly polar protic solvents like water and ethanol, as the energy required to break the strong hydrogen bonds between solvent molecules may not be sufficiently compensated by the formation of new solute-solvent interactions. Solubility in non-polar aliphatic solvents such as hexane and cyclohexane is also expected to be limited.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. Researchers are encouraged to determine this experimentally using the protocols outlined in the following sections. The table below is provided as a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Acetone | e.g., 25 | Record Value Here | e.g., Shake-Flask Method |

| e.g., Toluene | e.g., 25 | Record Value Here | e.g., Shake-Flask Method |

| e.g., Ethanol | e.g., 25 | Record Value Here | e.g., Shake-Flask Method |

| e.g., Water | e.g., 25 | Record Value Here | e.g., Shake-Flask Method |

| e.g., Hexane | e.g., 25 | Record Value Here | e.g., Shake-Flask Method |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical. The following are standard methods that can be employed.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, thermostatically controlled flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A minimum of 24 hours is often recommended, but the exact time should be determined by preliminary experiments (e.g., sampling at 24, 48, and 72 hours to see if the concentration in solution remains constant).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of the dissolved solute is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Visible Spectroscopy after creating a calibration curve.

-

Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visual Method (Qualitative to Semi-Quantitative)

This method provides a rapid estimation of solubility.

Methodology:

-

Initial Dissolution: Add a small, weighed amount of the compound to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

-

Observation: Vigorously shake the tube for 10-20 seconds and observe if the solid dissolves completely.

-

Incremental Addition: If the solid dissolves, add another weighed portion and repeat the process until the solid no longer dissolves, indicating a saturated solution.

-

Estimation: The total mass of the compound that dissolved in the known volume of the solvent provides an estimate of the solubility.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in solubility determination.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Caption: Logical Flowchart for Predicting Solubility.

A Technical Guide to the Starting Materials for Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential starting materials and a detailed experimental protocol for the synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate. This β-keto ester is a valuable building block in medicinal chemistry and drug development, necessitating a thorough understanding of its synthesis for reproducible and scalable production.

Core Synthesis Strategy: Claisen Condensation

The primary and most efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the carbon-carbon bond formation between a ketone and an ester in the presence of a strong base. For the target molecule, a crossed or mixed Claisen condensation is employed.

The key transformation involves the acylation of the enolate of 2',4'-dichloroacetophenone with an ethyl carboxylating agent, typically diethyl carbonate or diethyl oxalate. The reaction is driven by the formation of a stable enolate of the resulting β-keto ester.

Starting Materials

A successful synthesis is predicated on the quality and appropriate selection of starting materials. The following table summarizes the key reactants and reagents.

| Role | Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |

| Ketone | 2',4'-Dichloroacetophenone |  | 2234-16-4 | C₈H₆Cl₂O | 189.04 | Purity is critical to avoid side reactions. Should be dry. |

| Acylating Agent | Diethyl Carbonate |  | 105-58-8 | C₅H₁₀O₃ | 118.13 | Often used in excess and can serve as the reaction solvent. Must be anhydrous. |

| Base | Sodium Hydride (NaH) | NaH | 7646-69-7 | NaH | 24.00 | A strong, non-nucleophilic base. Typically used as a dispersion in mineral oil. The oil should be washed away with a dry solvent before use. |

| Solvent | Diethyl Ether (or can be Diethyl Carbonate) |  | 60-29-7 | C₄H₁₀O | 74.12 | Must be anhydrous to prevent quenching of the base and enolate. |

| Acid (for workup) | Hydrochloric Acid (HCl) | HCl | 7647-01-0 | HCl | 36.46 | Used to neutralize the reaction mixture and protonate the enolate to form the final product. |

Synthetic Pathway

The synthesis of this compound proceeds via a base-mediated Claisen condensation. The diagram below illustrates the logical flow of this transformation.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a procedure for a structurally similar compound.

Materials:

-

2',4'-Dichloroacetophenone

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Diethyl Carbonate

-

Anhydrous Diethyl Ether

-

5N Hydrochloric Acid

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

-

Crushed Ice

Procedure:

-

Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride in anhydrous diethyl carbonate.

-

Addition of Reactants: Prepare a solution of 2',4'-dichloroacetophenone in anhydrous diethyl carbonate. Add this solution dropwise to the sodium hydride suspension at ice bath temperature (0-5 °C).

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 48 hours. The reaction mixture will typically darken.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Acidification: Acidify the aqueous mixture to a pH of 6-7 by the slow addition of 5N hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Separate the organic layer.

-

Washing: Wash the organic phase with a saturated aqueous sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvents under reduced pressure to yield the crude product.

-

Purification: The resulting oily product can be further purified by vacuum distillation or column chromatography.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis and purification.

Quantitative Data

| Reactant | Molar Ratio (relative to Ketone) | Typical Yield Range (%) | Purity |

| 2',4'-Dichloroacetophenone | 1.0 | 70-90 (expected) | >95% after purification |

| Diethyl Carbonate | >3.0 (often used as solvent) | ||

| Sodium Hydride | 1.1 - 1.5 |

This guide provides a comprehensive foundation for the synthesis of this compound. For process optimization and scale-up, further empirical studies are recommended. Always adhere to proper laboratory safety procedures when handling the listed reagents, particularly sodium hydride.

An In-depth Technical Guide to the Claisen Condensation of Dichlorophenyl Compounds

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Claisen condensation reaction, with a specific focus on its application to dichlorophenyl compounds. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the creation of β-keto esters, which are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals.

The presence of a dichlorophenyl group introduces electronic effects that can influence the reactivity of the ester and the stability of the intermediates in the Claisen condensation. This guide will delve into the core mechanism, provide a detailed experimental protocol for a related reaction, present quantitative data, and visualize the key processes.

The Core Mechanism of the Claisen Condensation

The Claisen condensation is a reaction between two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base to form a β-keto ester.[1][2] The reaction requires at least one of the esters to have an α-proton, making it enolizable.[1] A stoichiometric amount of a strong base is necessary because the final deprotonation step, which forms a highly resonance-stabilized enolate, is the thermodynamic driving force of the reaction.[1]

The mechanism can be broken down into four key steps:

-

Enolate Formation: A strong base, typically a sodium alkoxide, removes an acidic α-proton from an ester molecule to form a nucleophilic enolate ion.[1]

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[1]

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the β-keto ester.[3]

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The alkoxide base, regenerated in the previous step, rapidly removes this proton. This deprotonation is thermodynamically favorable and drives the entire reaction equilibrium towards the product.[1] An acidic workup is then required to protonate this enolate and isolate the neutral β-keto ester.[1]

For a dichlorophenyl compound, such as an ethyl dichlorophenylacetate, the electron-withdrawing nature of the chlorine atoms on the phenyl ring can increase the acidity of the α-protons, potentially facilitating the initial enolate formation.

Below is a diagram illustrating the logical steps of the Claisen condensation mechanism.

Caption: Logical steps in the Claisen condensation mechanism.

Application: Crossed Claisen Condensation for a Chlorophenyl Compound

While a direct self-condensation of a dichlorophenylacetate is a classic example, crossed Claisen condensations offer greater synthetic versatility.[2] A documented example is the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate via a crossed Claisen condensation between 3-chloroacetophenone and diethyl oxalate.[4] In this reaction, the ketone (3-chloroacetophenone) provides the enolizable α-protons, and the diester (diethyl oxalate) acts as the acylating agent.[4]

The detailed reaction mechanism is illustrated below.

Caption: Mechanism for the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.

Data Presentation

The following tables summarize the reactant properties and typical reaction parameters for the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.[4]

Table 1: Reactant Properties and Stoichiometry

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Molar Ratio |

|---|---|---|---|

| 3-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.0 |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.0 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 1.0 |

| Ethanol (solvent) | C₂H₆O | 46.07 | - |

| Sulfuric Acid (work-up) | H₂SO₄ | 98.08 | As needed |

| Dichloromethane (extraction) | CH₂Cl₂ | 84.93 | - |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value / Condition |

|---|---|

| Base | Sodium Ethoxide (freshly prepared) |

| Solvent | Absolute Ethanol |

| Initial Reaction Temperature | Room Temperature |

| Initial Reaction Time | Overnight |

| Heating Temperature | 80°C |

| Heating Time | 30 minutes |

| Work-up | Acidification to pH 2 with dilute H₂SO₄ |

| Extraction Solvent | Dichloromethane |

| Purification Method | Recrystallization from ethanol |

| Expected Product | Ethyl 4-(3-chlorophenyl)-4-oxobutyrate |

Experimental Protocols

This section provides a detailed methodology for the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, adapted from a standard laboratory procedure.[4]

a) Preparation of Sodium Ethoxide Solution:

-

In a flame-dried round-bottom flask equipped with a condenser and a magnetic stirrer, add 10 mL of absolute ethanol.

-

Carefully add 10 mmol of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas.

-

Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

b) Reaction Setup and Execution:

-

To the freshly prepared sodium ethoxide solution, add a mixture of 10 mmol of 3-chloroacetophenone and 10 mmol of diethyl oxalate dropwise with continuous stirring.

-

Stir the reaction mixture at room temperature overnight.

-

After the overnight stirring, heat the mixture to 80°C for 30 minutes.

c) Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to a pH of 2 by adding a dilute solution of sulfuric acid.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

d) Purification and Characterization:

-

Filter off the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from ethanol to yield pure Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.

-

Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

The experimental workflow is visualized in the diagram below.

Caption: Experimental workflow for the synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate.

Conclusion

The Claisen condensation remains a cornerstone of organic synthesis for the formation of β-keto esters. When applied to substrates containing a dichlorophenyl moiety, the fundamental mechanism holds, though electronic effects of the halogen substituents can influence reaction rates. The provided protocol for a related chlorophenyl compound demonstrates a practical and efficient application of the crossed Claisen condensation. This guide serves as a foundational resource for researchers aiming to utilize this powerful reaction in the synthesis of complex chlorinated aromatic molecules for pharmaceutical and materials science applications.

References

An In-depth Technical Guide to the Reactivity Profile of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a versatile β-keto ester of significant interest in synthetic organic chemistry. Its unique structural features, including an active methylene group flanked by a ketone and an ester, as well as a dichlorinated phenyl ring, impart a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its utility as a building block in the synthesis of complex organic molecules and heterocyclic systems relevant to drug discovery. This document details the experimental protocols for its principal reactions and presents its physicochemical properties in a structured format.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These values are predicted based on its structure and data available for analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀Cl₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 261.10 g/mol | --INVALID-LINK-- |

| Appearance | Expected to be a solid or oil | General knowledge of similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, DMF) | General knowledge of β-keto esters |

| pKa (of α-proton) | Estimated to be around 10-12 | General knowledge of β-keto esters |

Synthesis

The primary synthetic route to this compound involves a Claisen condensation reaction. This reaction utilizes a corresponding ester and a strong base to form the β-keto ester.

General Synthesis Workflow

Caption: General workflow for the Claisen condensation synthesis of the target molecule.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or sodium hydride (NaH)

-

2,4-Dichlorobenzoyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Add a solution of ethyl acetate in anhydrous diethyl ether dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Re-cool the mixture in an ice bath and add a solution of 2,4-dichlorobenzoyl chloride in anhydrous diethyl ether dropwise.

-

After the addition, stir the reaction mixture at room temperature overnight.

-

Quench the reaction by carefully adding dilute hydrochloric acid until the mixture is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Reactivity Profile

The reactivity of this compound is dominated by the presence of the active methylene group and the two carbonyl functionalities.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism in this compound.

Alkylation of the α-Carbon

The acidic protons of the active methylene group can be readily removed by a base to form a stabilized enolate, which is a potent nucleophile. This enolate can undergo C-alkylation with various electrophiles, such as alkyl halides.

Caption: General workflow for the α-alkylation of the target molecule.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Dilute hydrochloric acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

-

To this solution, add this compound and stir until a clear solution is obtained.

-

Add the alkyl halide to the reaction mixture and reflux for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude α-alkylated product, which can be purified by distillation or chromatography.

Hydrolysis and Decarboxylation

Under acidic or basic conditions, the ester group can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield a ketone.

Caption: Pathway for the hydrolysis and decarboxylation of the target molecule.

Materials:

-

This compound

-

Aqueous sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether

Procedure:

-

Basic Hydrolysis: Reflux a mixture of this compound and aqueous sodium hydroxide solution for 2-3 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

The β-keto acid may precipitate or can be extracted with diethyl ether.

-

Decarboxylation: Gently heat the acidified solution or the ethereal extract of the β-keto acid. Carbon dioxide will evolve.

-

After the evolution of gas ceases, extract the resulting ketone with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent to obtain the ketone.

Condensation Reactions

The active methylene group can participate in various condensation reactions, such as the Knoevenagel and Hantzsch reactions, to form more complex molecules.

With aldehydes or ketones in the presence of a weak base, this compound can undergo a Knoevenagel condensation to form α,β-unsaturated compounds.

Caption: General workflow for the Knoevenagel condensation.

Materials:

-

This compound

-

An aldehyde or ketone

-

Piperidine or another amine catalyst

-

Acetic acid (co-catalyst)

-

Toluene or benzene

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, dissolve this compound and the aldehyde/ketone in toluene.

-

Add a catalytic amount of piperidine and acetic acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Wash the organic solution with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the product by crystallization or chromatography.

This multi-component reaction involves the condensation of a β-keto ester (two equivalents), an aldehyde, and ammonia or an ammonium salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. This is a powerful method for the synthesis of substituted pyridines.

Caption: General pathway for the Hantzsch pyridine synthesis.

Materials:

-

This compound

-

An aldehyde

-

Ammonium acetate or aqueous ammonia

-

Ethanol or acetic acid

Procedure:

-

In a round-bottom flask, dissolve this compound (2 equivalents) and the aldehyde (1 equivalent) in ethanol or acetic acid.

-

Add ammonium acetate (1 equivalent) and reflux the mixture for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture.

-

The dihydropyridine product may precipitate upon cooling and can be collected by filtration.

-

To obtain the pyridine, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., nitric acid, DDQ) in an appropriate solvent.

Applications in Drug Development

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The 2,4-dichlorophenyl moiety is a common feature in many biologically active molecules. The ability to easily introduce substituents at the α-position and to participate in cyclization reactions allows for the generation of diverse molecular scaffolds for screening in drug discovery programs. For instance, the Hantzsch synthesis provides access to dihydropyridines, a class of compounds known for their cardiovascular effects.

Conclusion

This compound exhibits a rich and versatile reactivity profile characteristic of β-keto esters. Its active methylene group allows for facile functionalization through alkylation and participation in various condensation reactions, leading to the formation of complex acyclic and heterocyclic structures. The ability to undergo clean hydrolysis and decarboxylation further enhances its synthetic utility. These chemical properties make it a valuable intermediate for researchers and scientists, particularly those in the field of drug development, providing a platform for the synthesis of novel compounds with potential therapeutic applications. Further exploration of its reactivity with a wider range of electrophiles and in various multi-component reactions is warranted to fully exploit its synthetic potential.

Methodological & Application

Application Notes & Protocols: Synthesis of Pyrazoles from Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, recognized for their extensive range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] Several commercial drugs, such as Celebrex and Sildenafil, feature the pyrazole scaffold, highlighting its therapeutic importance.[2] A robust and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4]

This document provides a detailed protocol for the synthesis of pyrazole derivatives using Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate as the 1,3-dicarbonyl starting material. This specific precursor leads to pyrazoles with a 2,4-dichlorophenyl substituent, a group often found in pharmacologically active molecules.

Reaction Principle: The Knorr Pyrazole Synthesis

The synthesis proceeds via a cyclocondensation reaction. The fundamental transformation involves the reaction of the β-keto ester, this compound, with a hydrazine derivative.[1] The reaction is typically initiated by the nucleophilic attack of the hydrazine on the ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine on the ester carbonyl. Subsequent cyclization and dehydration yield the stable aromatic pyrazole ring.[1][4] The reaction is often facilitated by a catalytic amount of acid.[1][4]

Caption: Knorr synthesis of pyrazoles from a β-keto ester.

Experimental Protocols